N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-22(17-5-6-17)24-12-11-16-7-9-19(14-21(16)24)23-28(26,27)20-10-8-15-3-1-2-4-18(15)13-20/h7-10,13-14,17,23H,1-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGWPXQLHUHPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCN4C(=O)C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound belonging to the sulfonamide class, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Cyclopropanecarbonyl Group : This moiety may enhance the compound's reactivity and interaction with biological targets.
- Indolin-6-yl Moiety : Known for its diverse pharmacological activities.
- Tetrahydronaphthalene Backbone : Provides structural stability and contributes to the compound's overall biological profile.
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antibacterial properties due to their ability to inhibit folic acid synthesis in bacteria. This compound may exhibit similar mechanisms of action. Preliminary studies suggest:
- Inhibition of Bacterial Growth : The compound has shown potential in inhibiting the growth of various bacterial strains, although specific data on efficacy against particular pathogens remains limited.
Anticancer Activity
Research into indole derivatives indicates that they can possess anticancer properties. The unique combination of functional groups in this compound may lead to:
- Cell Cycle Arrest : Indole derivatives have been linked to mechanisms that induce cell cycle arrest in cancer cells.
- Apoptosis Induction : There is potential for this compound to trigger programmed cell death in malignant cells.
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions. Key steps typically include:
- Formation of the Indoline Core : Utilizing cyclization reactions to construct the indoline structure.
- Introduction of Sulfonamide Group : Employing sulfonation techniques to incorporate the sulfonamide functionality.
- Final Cyclopropanecarbonyl Addition : This step enhances the reactivity and biological profile of the final product.
Case Studies and Research Findings
A review of relevant literature reveals several studies that have explored the biological activity of related compounds:
Q & A
Q. What are the recommended synthetic pathways for N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Indoline acylation : Introduce the cyclopropanecarbonyl group to the indoline scaffold via acylation using cyclopropanecarbonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
Sulfonamide coupling : React the acylated indoline intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in anhydrous dichloromethane or THF, using coupling agents like HATU or DCC to activate the sulfonyl group .
- Optimization :
- Temperature: Maintain 0–5°C during acylation to prevent side reactions.
- Solvents: Use aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity.
- Catalysts: Triethylamine improves yield by scavenging HCl .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% target peak) .
- NMR Spectroscopy : Confirm the presence of key protons (e.g., cyclopropane CH₂ at δ 1.2–1.5 ppm, sulfonamide NH at δ 7.8–8.2 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ matching the theoretical mass (C₂₂H₂₃N₂O₃S: ~395.5 g/mol) .
Q. What are the primary physicochemical properties critical for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (≥10 mM stock solutions) and aqueous buffers (PBS at pH 7.4) for biological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
- LogP : Estimate via reverse-phase HPLC (C18 column) to predict membrane permeability (expected LogP ~3.5 due to aromatic and sulfonamide groups) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target binding affinity?
- Methodological Answer :
- Analog Synthesis : Modify the cyclopropanecarbonyl group (e.g., replace with cyclopentanecarbonyl or benzoyl) and compare IC₅₀ values against biological targets .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify key binding interactions (e.g., sulfonamide-SO₂NH with Zn²⁺ in active sites) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and optimize substituent geometry .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization :
- Use isogenic cell lines to control for genetic variability .
- Validate enzyme inhibition assays (e.g., Michaelis-Menten kinetics) with positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Mechanistic Studies :
- Perform Western blotting or ELISA to confirm target engagement (e.g., inhibition of COX-2 or EGFR pathways) .
- Cross-validate with siRNA knockdown models to isolate off-target effects .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?
- Methodological Answer :
- ADME Profiling :
- Bioavailability : Conduct oral and IV dosing in rodent models; calculate AUC and Cₘₐₓ .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) for quantitative biodistribution studies .
- Toxicity Screening :
- Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) in 28-day repeat-dose studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
